molecular formula C13H15N3OS B5119665 7-(ethylthio)-9-oxo-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile

7-(ethylthio)-9-oxo-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile

Cat. No. B5119665
M. Wt: 261.34 g/mol
InChI Key: WDMKBCWWFHWATC-UHFFFAOYSA-N
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Description

Synthesis Analysis

Azaspirodecane derivatives are synthesized using various strategies, often involving the reaction of cyclic compounds with amines or nitriles in the presence of acid catalysts or under microwave irradiation. For instance, ethyl 7,9-diaryl-1,4-diazaspiro[4.5]dec-9-ene-6-carboxylates were synthesized via focused microwave irradiation, indicating a method that might be relevant for synthesizing the compound (Thanusu, Kanagarajan, & Gopalakrishnan, 2011).

Molecular Structure Analysis

The structure of azaspirodecane derivatives is characterized by spectroscopic methods such as FT-IR, NMR (1H, 13C), and sometimes X-ray crystallography. These techniques provide detailed information on the molecular skeleton, confirming the presence of the azaspiro system and the substitution pattern around the spiro center. Studies like the conformational analysis of related compounds provide insights into the stereochemical preferences and electronic structure of these molecules (Żesławska, Jakubowska, & Nitek, 2017).

Chemical Reactions and Properties

Azaspirodecane derivatives participate in various chemical reactions, leveraging the reactivity of their cyclic systems, nitrile groups, and any functional groups introduced during synthesis. Reactions such as the Castagnoli-Cushman reaction with imines indicate the potential for forming new bonds and introducing additional functional groups, suggesting a pathway for further derivatization of the azaspirodecane core (Rashevskii et al., 2020).

Mechanism of Action

If the compound has a biological activity, this would involve studying how it interacts with biological systems. This could include identifying its targets in the body, studying how it binds to these targets, and understanding the biochemical pathways it affects .

Safety and Hazards

This would involve studying the compound’s toxicity, both acute and chronic. It could also involve studying its environmental impact, including its biodegradability and its effects on non-target organisms .

properties

IUPAC Name

9-ethylsulfanyl-7-oxo-8-azaspiro[4.5]dec-9-ene-6,10-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c1-2-18-12-10(8-15)13(5-3-4-6-13)9(7-14)11(17)16-12/h9H,2-6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDMKBCWWFHWATC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C2(CCCC2)C(C(=O)N1)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Ethylsulfanyl)-9-oxo-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile

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